Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate
Overview
Description
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate is a compound that belongs to the class of organic chemicals known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific structure of ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate includes additional functional groups such as a methyl group, a trifluoromethyl group, and an ester group attached to the furan ring.
Synthesis Analysis
The synthesis of furan derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds like 2,5-bis(hydroxymethyl)furan, a precursor for biobased polyesters, involves enzymatic polymerization with diacid ethyl esters . Similarly, the synthesis of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate, which shares a similar furan backbone, is achieved through chloroethylation . These methods highlight the diverse synthetic routes that can be employed to create furan derivatives, which may also be applicable to the synthesis of ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate.
Molecular Structure Analysis
The molecular structure of furan derivatives is crucial for their chemical properties and reactivity. For example, the structure of ethyl naphtho[2,1-b]furan-2-carboxylate was confirmed by X-ray diffraction studies, which revealed a planar furan ring stabilized by weak interactions . Although the specific molecular structure analysis of ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate is not provided, similar techniques can be used to determine its crystal structure and confirm the positions of its substituents.
Chemical Reactions Analysis
Furan derivatives undergo various chemical reactions, which are influenced by the substituents on the furan ring. For instance, the Knoevenagel condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carboxylate with active methyl or methylene groups has been studied, showing the reactivity of the furan ring in forming new carbon-carbon bonds . Additionally, the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, a synthetic equivalent for trifluoropyruvate, leads to the formation of 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones . These reactions demonstrate the versatility of furan derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block results in materials with specific molecular weights and physical properties . The presence of substituents like trifluoromethyl groups can significantly alter the chemical properties of the furan derivatives, such as their acidity, reactivity, and stability. The physical properties, such as melting and boiling points, solubility, and density, are also important characteristics that can be determined experimentally.
Scientific Research Applications
Thermodynamic Properties and Solubility Studies
EFMFC and its derivatives have been studied for their solubility in organic solvents and their thermodynamic properties. For example, Sobechko et al. (2019) investigated the temperature dependencies of the solubility of related furan carboxylic acids in solvents like acetonitrile and ethyl acetate. The study calculated enthalpies and entropies of mixing, establishing a compensating effect when mixed with solvents containing the carbonyl group (Sobechko et al., 2019).
Synthesis and Biological Activity
Research into the synthesis of EFMFC derivatives and their biological activity has been conducted. Phutdhawong et al. (2019) prepared derivatives from furfuryl alcohol and tested their cytotoxicity against cancer cell lines, indicating potential biomedical applications (Phutdhawong et al., 2019).
Electrochemical Applications
EFMFC and its derivatives have been explored for their potential in electrochemical applications. Ling et al. (2022) discussed the electrochemical reduction of a CMF derivative, demonstrating its utility in generating various biobased platform molecules, expanding the scope of renewable chemicals synthesis (Ling et al., 2022).
Catalytic Applications
The compound has been utilized in catalytic processes to facilitate the synthesis of complex organic molecules. Fu et al. (2012) found that ester derivatives of bromofuran, similar to EFMFC, can be used in palladium-catalysed direct arylation of heteroaromatics, offering a streamlined approach to biheteroaryl synthesis (Fu et al., 2012).
Advanced Material Synthesis
EFMFC serves as a precursor in the synthesis of advanced materials. For instance, Pevzner (2007) explored its reactions under various conditions to produce derivatives that could have implications in materials science, demonstrating the versatility of EFMFC in synthesizing new compounds with potential applications in various fields (Pevzner, 2007).
properties
IUPAC Name |
ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11)12/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGRWYGEMRIAHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371913 | |
Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
CAS RN |
17515-73-0 | |
Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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